N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

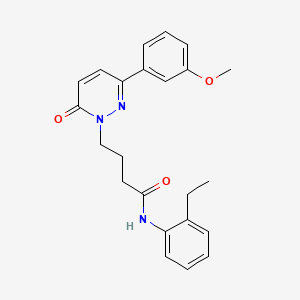

N-(2-Ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted with a 3-methoxyphenyl group at position 3 and a butanamide chain at position 1. The butanamide moiety is further substituted with a 2-ethylphenyl group (Figure 1).

For example, benzyl bromide derivatives are often reacted with pyridazinone precursors in the presence of potassium carbonate or cesium carbonate in polar aprotic solvents like DMF, followed by purification via column chromatography . Characterization would involve standard spectroscopic techniques (1H NMR, IR, and HRMS) to confirm the structure, as demonstrated for related compounds .

Properties

IUPAC Name |

N-(2-ethylphenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-3-17-8-4-5-11-20(17)24-22(27)12-7-15-26-23(28)14-13-21(25-26)18-9-6-10-19(16-18)29-2/h4-6,8-11,13-14,16H,3,7,12,15H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGODECVCQCLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the 3-methoxyphenyl and 2-ethylphenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may inhibit specific enzymes involved in disease progression, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities depending on their substituents and side-chain configurations. Below is a detailed comparison of N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide with structurally related compounds from the literature.

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Observations:

Side-Chain Variations: The target compound’s butanamide chain provides greater conformational flexibility compared to shorter acetamide/propanamide chains in 8a, 6h, and 8c. This may enhance lipophilicity and membrane permeability . Substituents like 3-methoxyphenyl (target) vs. 4-methylthiobenzyl (8a) influence electronic properties.

Synthesis Efficiency :

- The target compound’s synthesis yield is unreported, but analogous reactions using cesium carbonate or K₂CO₃ show yields ranging from 10% (8a) to 99.9% (8c), highlighting the impact of substituent reactivity and purification methods .

Spectroscopic Trends: IR spectra for pyridazinones consistently show C=O stretches between 1650–1680 cm⁻¹, confirming the lactam structure . 1H NMR signals for aromatic protons (δ 6.8–7.4) and methoxy groups (δ ~3.8) are consistent across derivatives .

Pharmacological Implications :

- While the target compound’s activity is unspecified, derivatives with piperazine (6h) or antipyrine moieties (6h, 8c) demonstrate anti-inflammatory or antiproliferative effects, suggesting that the 3-methoxyphenyl group in the target could similarly modulate activity .

Biological Activity

N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, with the CAS number 953185-96-1, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O3 |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 953185-96-1 |

The structure includes a pyridazine core, which is known for its pharmacological relevance, particularly in anti-inflammatory and analgesic activities.

Research indicates that compounds similar to this compound exhibit various biological activities, primarily linked to their ability to interact with specific biological targets:

- Cyclooxygenase Inhibition : Many pyridazine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .

- Receptor Modulation : The compound may also interact with various receptors involved in pain pathways, potentially modulating their activity to achieve analgesic effects. This interaction is critical for developing treatments for chronic pain conditions .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:

- Study Findings : A study reported that similar pyridazine compounds effectively reduced inflammation markers in cell cultures exposed to inflammatory stimuli .

Analgesic Effects

The analgesic potential of this compound has been evaluated through various models:

- Model Evaluation : In animal models of pain, administration of the compound resulted in a notable decrease in pain responses, suggesting its utility as a therapeutic agent for pain management .

Case Studies

Several case studies have highlighted the therapeutic applications of pyridazine derivatives:

- Case Study on Inflammatory Bowel Disease (IBD) :

- Chronic Pain Management :

Q & A

Basic: What are the key synthetic pathways and optimization strategies for synthesizing N-(2-ethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide?

Answer:

The synthesis typically involves multi-step reactions starting from substituted anilines and pyridazinone precursors. A general pathway includes:

Formation of the pyridazinone core : Cyclocondensation of γ-keto esters with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) to yield the 6-oxopyridazin-1(6H)-yl moiety .

Functionalization : Coupling the pyridazinone intermediate with a substituted phenyl group via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, Na₂CO₃, DMF/H₂O, 100°C) .

Amide bond formation : Reacting the carboxylated intermediate with 2-ethylphenylamine using EDC/HOBt in DCM at room temperature .

Optimization : Yield improvements (≥60%) require precise control of reaction stoichiometry, temperature, and purification via column chromatography (silica gel, DCM/MeOH gradient) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Validation employs:

- 1H/13C NMR : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyridazinone carbonyl at δ 165–170 ppm) .

- IR spectroscopy : Identifies key functional groups (amide C=O stretch at ~1660 cm⁻¹, pyridazinone C=O at ~1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for this compound’s anti-inflammatory activity?

Answer:

SAR studies involve:

Analog synthesis : Systematic variation of substituents (e.g., replacing methoxy with halogens or alkyl groups) .

In vitro assays :

- COX-2 inhibition (ELISA, IC₅₀ determination) .

- Cytokine profiling (IL-6, TNF-α suppression in LPS-stimulated macrophages) .

Molecular docking : Computational modeling (AutoDock Vina) to assess binding affinity to COX-2 or NF-κB targets .

Key Finding : The 3-methoxyphenyl group enhances lipophilicity and target engagement, while the ethylphenylamide moiety improves metabolic stability .

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

Answer:

Contradictions arise from:

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) .

- Compound purity : Validate via HPLC (>95% purity; C18 column, acetonitrile/water gradient) .

- Solubility effects : Use consistent solvents (e.g., DMSO stock solutions ≤0.1% v/v in media) .

- Statistical analysis : Apply ANOVA with post-hoc tests to compare datasets .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Short-term : Store at –20°C in airtight, light-protected vials with desiccants .

- Long-term : Lyophilize and store under nitrogen at –80°C .

- Stability monitoring : Perform periodic HPLC analysis to detect degradation (e.g., hydrolysis of the amide bond) .

Advanced: What experimental designs are optimal for evaluating pharmacokinetic properties?

Answer:

- In vitro ADME :

- Microsomal stability assay (rat/human liver microsomes, NADPH regeneration system) .

- Caco-2 cell permeability assay (Papp values >1 × 10⁻⁶ cm/s indicate oral bioavailability) .

- In vivo studies :

- Single-dose pharmacokinetics in rodents (plasma concentration-time profiling via LC-MS/MS) .

- Tissue distribution analysis using radiolabeled compound (¹⁴C or ³H) .

Basic: How is the solubility and formulation compatibility assessed for in vivo studies?

Answer:

- Solubility screening : Test in PBS, PEG-400, and cyclodextrin solutions via shake-flask method .

- Formulation optimization : Use nanoemulsions or liposomes for poorly soluble compounds (particle size <200 nm via dynamic light scattering) .

Advanced: What strategies mitigate off-target effects during mechanistic studies?

Answer:

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) .

- CRISPR/Cas9 knockout : Validate target specificity in isogenic cell lines (e.g., COX-2 KO vs. WT) .

- Dose-response analysis : Establish a therapeutic window (e.g., EC₅₀ for efficacy vs. IC₅₀ for toxicity) .

Basic: What analytical techniques quantify the compound in biological matrices?

Answer:

- LC-MS/MS : MRM mode with deuterated internal standards (LOQ ≤1 ng/mL) .

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

Advanced: How can in silico modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Answer:

- Descriptor calculation : Use QikProp to predict logBB (>0.3 indicates BBB permeability) .

- Molecular dynamics simulations : Assess membrane partitioning (CHARMM force field, POPC lipid bilayer) .

- Structural modifications : Introduce halogen atoms or reduce hydrogen bond donors (e.g., replace amide with carbamate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.